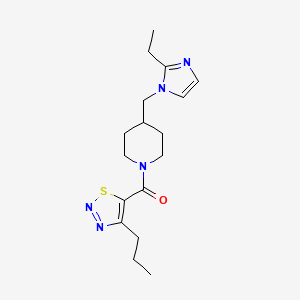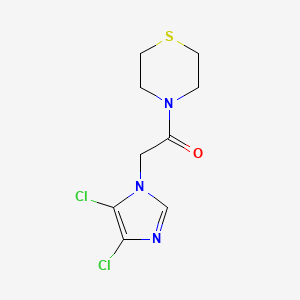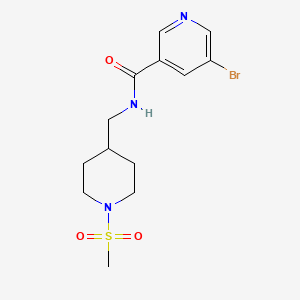![molecular formula C53H74BrN9O9S B2781418 (2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[4-[[5-bromo-4-[3-[cyclobutanecarbonyl(methyl)amino]propylamino]pyrimidin-2-yl]amino]phenoxy]propoxy]butoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B2781418.png)
(2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[4-[[5-bromo-4-[3-[cyclobutanecarbonyl(methyl)amino]propylamino]pyrimidin-2-yl]amino]phenoxy]propoxy]butoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TBK1 PROTAC 3i is a potent degrader specifically targeting TANK-binding kinase 1 (TBK1). It is a member of the proteolysis targeting chimera (PROTAC) class of compounds, which are designed to induce the degradation of specific proteins within cells. TBK1 PROTAC 3i exhibits high selectivity for TBK1 over the closely related IKKε, making it a valuable tool in research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TBK1 PROTAC 3i involves multiple steps, including the preparation of a ligand for von-Hippel Lindau (VHL) protein, a linker, and a TBK1-targeting moiety. The key steps include:
Preparation of the VHL ligand: This involves the synthesis of a molecule that can bind to the VHL protein.
Linker synthesis: A flexible linker is synthesized to connect the VHL ligand to the TBK1-targeting moiety.
TBK1-targeting moiety: The synthesis of a molecule that specifically binds to TBK1.
Coupling reactions: The VHL ligand, linker, and TBK1-targeting moiety are coupled together under specific reaction conditions to form TBK1 PROTAC 3i
Industrial Production Methods
Industrial production of TBK1 PROTAC 3i would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
TBK1 PROTAC 3i undergoes several types of chemical reactions, including:
Substitution reactions: Involving the replacement of one functional group with another.
Coupling reactions: Used to link the VHL ligand, linker, and TBK1-targeting moiety.
Common Reagents and Conditions
Reagents: Common reagents used in the synthesis of TBK1 PROTAC 3i include organic solvents, coupling agents, and protecting groups.
Conditions: Reactions are typically carried out under controlled temperature and pressure conditions, with specific catalysts to facilitate the reactions
Major Products
The major product of these reactions is TBK1 PROTAC 3i, which is obtained in high purity through careful purification processes .
Scientific Research Applications
TBK1 PROTAC 3i has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein degradation mechanisms and to develop new PROTAC compounds.
Biology: Employed in research to understand the role of TBK1 in cellular processes and disease mechanisms.
Medicine: Investigated for its potential therapeutic applications in diseases where TBK1 is implicated, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting TBK1
Mechanism of Action
TBK1 PROTAC 3i exerts its effects by inducing the degradation of TBK1. It comprises a ligand for the von-Hippel Lindau (VHL) protein, a linker, and a TBK1-targeting moiety. The compound binds to both TBK1 and VHL, bringing them into close proximity. This interaction leads to the ubiquitination and subsequent proteasomal degradation of TBK1, effectively reducing its levels within the cell .
Comparison with Similar Compounds
Similar Compounds
TBK1 PROTAC 4: Another degrader targeting TBK1, used as a negative control in research.
IKKε PROTACs: Compounds targeting the closely related IKKε kinase.
Uniqueness
TBK1 PROTAC 3i is unique in its high selectivity for TBK1 over IKKε, making it a valuable tool for studying TBK1-specific pathways and mechanisms. Its ability to induce near-complete degradation of TBK1 in mutant K-Ras and wild-type cancer cell lines without affecting proliferation highlights its potential therapeutic applications .
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[4-[[5-bromo-4-[3-[cyclobutanecarbonyl(methyl)amino]propylamino]pyrimidin-2-yl]amino]phenoxy]propoxy]butoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H74BrN9O9S/c1-36-46(73-35-58-36)38-16-14-37(15-17-38)31-56-49(66)44-30-41(64)33-63(44)51(68)47(53(2,3)4)60-45(65)34-71-28-10-26-69-24-6-7-25-70-27-11-29-72-42-20-18-40(19-21-42)59-52-57-32-43(54)48(61-52)55-22-9-23-62(5)50(67)39-12-8-13-39/h14-21,32,35,39,41,44,47,64H,6-13,22-31,33-34H2,1-5H3,(H,56,66)(H,60,65)(H2,55,57,59,61)/t41-,44+,47-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGHHBHPDDAGGO-IIWOMYBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCOCCCCOCCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCCCN(C)C(=O)C6CCC6)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCCOCCCCOCCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCCCN(C)C(=O)C6CCC6)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H74BrN9O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1093.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
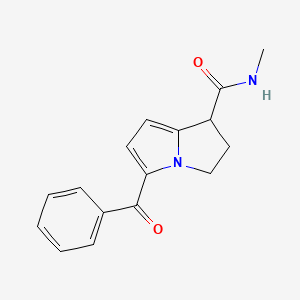
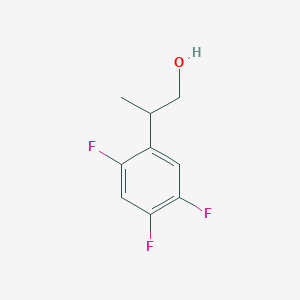
![4-[(1S)-1-aminoethyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2781337.png)
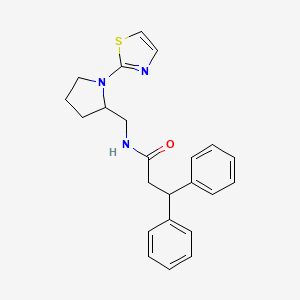
![{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride](/img/structure/B2781343.png)
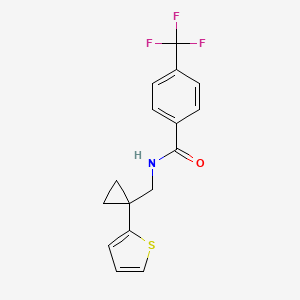
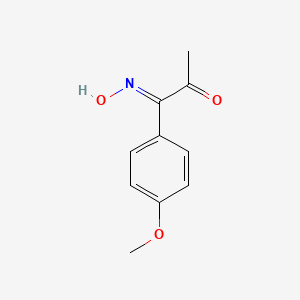
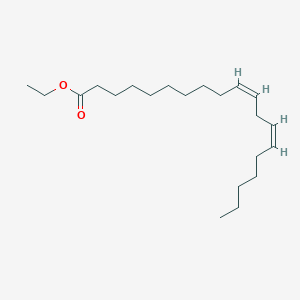
![Tert-butyl 2-[(5,6-dichloropyridine-3-carbonyl)amino]acetate](/img/structure/B2781348.png)
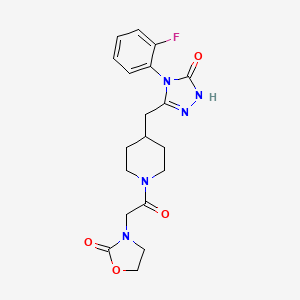
![Spiro[4.4]nonan-2-amine](/img/structure/B2781352.png)
